N1-(4-(2-phenylmorpholino)butyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O3/c24-23(25,26)18-8-10-19(11-9-18)28-22(31)21(30)27-12-4-5-13-29-14-15-32-20(16-29)17-6-2-1-3-7-17/h1-3,6-11,20H,4-5,12-16H2,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJAHUWHVQVWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related oxalamide derivatives:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Comparisons:
Structural Diversity: The target compound uniquely combines a morpholino-phenylbutyl chain with a trifluoromethylphenyl group, distinguishing it from analogs with simpler aromatic (e.g., methoxy or fluoro-substituted phenyl in ) or heterocyclic substituents (e.g., thiazolyl-piperidinyl in ). Morpholino groups are associated with improved solubility, while the trifluoromethyl group enhances lipophilicity and target binding . Compounds like GMC-1 () and 1c () incorporate isoindoline-dione or pyridinyloxy moieties, which prioritize planar aromatic interactions over the flexible alkyl chain in the target compound.
Synthetic Complexity: The target’s synthesis likely involves multi-step coupling of the morpholino-phenylbutyl amine with the trifluoromethylphenyl oxalamide precursor. Similar procedures in (e.g., 16–18) achieved yields of 35–52%, suggesting moderate efficiency for oxalamide derivatives. The presence of a morpholino group may introduce steric challenges compared to smaller substituents like methoxy or fluoro.
The trifluoromethylphenyl group in the target may similarly enhance binding to hydrophobic enzyme pockets. In contrast, compounds like 17 and 18 () target SCD1, a key enzyme in lipid metabolism. The target’s morpholino chain could modulate selectivity for different biological targets compared to these derivatives.
Physicochemical Properties: The trifluoromethyl group in the target and Compound 20 () improves metabolic stability, a common strategy in drug design.
Q & A
Basic Research Questions
Q. What spectroscopic and analytical methods are recommended for confirming the structural integrity of N1-(4-(2-phenylmorpholino)butyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide?
- Methodological Answer : Utilize Nuclear Magnetic Resonance (NMR) for confirming proton and carbon environments, particularly to resolve morpholino and trifluoromethylphenyl moieties. Infrared (IR) spectroscopy identifies amide C=O stretches (~1650–1750 cm⁻¹) and aromatic C-F bonds. Mass Spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ions). Purity assessment via HPLC with UV detection at 254 nm is recommended .
Q. What in vitro models are suitable for preliminary biological activity screening of this compound?
- Methodological Answer : Use cell-based assays (e.g., MTT or ATP-luciferase for cytotoxicity) targeting oncology or CNS pathways, given structural analogs' activity in these areas. Enzyme inhibition assays (e.g., kinase or protease panels) can identify mechanistic targets. Prioritize fluorometric/colorimetric readouts to accommodate the compound’s potential fluorescence from the trifluoromethyl group .
Advanced Research Questions
Q. How can discrepancies between in vitro potency and in vivo efficacy be resolved for this compound?
- Methodological Answer : Investigate pharmacokinetic/pharmacodynamic (PK/PD) mismatches via:
- Metabolic stability assays (e.g., liver microsomes or hepatocytes) to assess CYP450-mediated degradation.
- Plasma protein binding studies (ultrafiltration) to evaluate free drug availability.
- Tissue distribution imaging (e.g., MALDI-TOF) to quantify target engagement in vivo. Adjust formulations (e.g., PEGylation) to enhance bioavailability .
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using X-ray/NMR structures of receptors (e.g., kinases, GPCRs). Apply Molecular Dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for experimental determination .
Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?
- Methodological Answer : The -CF₃ group enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing aqueous solubility. Use shake-flask solubility assays (pH 1–7.4) to quantify solubility limits. Metabolic resistance is increased due to C-F bond stability, as shown in fluorinated analogs. Compare with non-CF₃ derivatives via SAR studies .
Experimental Design & Data Analysis
Q. What synthetic routes optimize yield and purity for this compound?
- Methodological Answer :
- Step 1 : Condense 2-phenylmorpholine with 4-bromobutanol under Mitsunobu conditions (DIAD, PPh₃) to form the butyl linker.
- Step 2 : Couple with oxalyl chloride, followed by amidation with 4-(trifluoromethyl)aniline.
- Purification : Use silica gel chromatography (EtOAc/hexane gradient) and recrystallization (MeOH/water). Monitor intermediates via TLC and optimize reaction time/temperature to minimize byproducts (e.g., morpholino ring oxidation) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer : Synthesize analogs with:
- Varying substituents on the phenylmorpholino group (e.g., -Cl, -OCH₃).
- Altered linker lengths (e.g., propyl vs. pentyl).
- Replace trifluoromethyl with -CN or -SO₂CH₃.
Screen against a panel of related targets (e.g., kinase isoforms) and use multivariate analysis (PCA) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
